molecular formula C17HF29N2O B3041152 1-Trifluoroacetyl-3,5-bis(perfluorohexyl)pyrazole CAS No. 261761-08-4

1-Trifluoroacetyl-3,5-bis(perfluorohexyl)pyrazole

Cat. No.: B3041152
CAS No.: 261761-08-4
M. Wt: 800.15 g/mol
InChI Key: HVVJMTAXSYIIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Trifluoroacetyl-3,5-bis(perfluorohexyl)pyrazole is a sophisticated fluorinated pyrazole derivative designed for advanced research applications. Its structure, featuring a trifluoroacetyl protective group and two perfluorohexyl chains, makes it a valuable synthetic intermediate and a potential key scaffold in several cutting-edge scientific fields. In pharmaceutical and agrochemical research, the presence of multiple fluorine atoms is a strategic tactic to fine-tune the properties of lead compounds. Fluorination can significantly enhance lipophilicity, which improves cell membrane permeability, and increase metabolic stability by blocking potential sites of oxidative metabolism . This compound serves as a privileged building block for generating novel bioactive molecules, with potential applications in developing anti-inflammatory, antimicrobial, and anticancer agents, following the trend of fluorinated pyrazoles in drug discovery . Beyond life sciences, this heavily fluorinated compound is of great interest in materials science. The perfluorohexyl chains contribute to high thermal stability and low surface energy. Researchers are exploring the use of such highly fluorinated pyrazoles as ligands in the synthesis of Metal-Organic Frameworks (F-MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis . The compound is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17HF29N2O/c18-5(19,8(25,26)10(29,30)12(33,34)14(37,38)16(41,42)43)2-1-3(48(47-2)4(49)7(22,23)24)6(20,21)9(27,28)11(31,32)13(35,36)15(39,40)17(44,45)46/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVJMTAXSYIIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17HF29N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

800.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Trifluoroacetyl-3,5-bis(perfluorohexyl)pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the trifluoroacetyl and perfluorohexyl groups. Common synthetic routes include:

Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Trifluoroacetyl-3,5-bis(perfluorohexyl)pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Trifluoroacetyl-3,5-bis(perfluorohexyl)pyrazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Trifluoroacetyl-3,5-bis(perfluorohexyl)pyrazole involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s reactivity, while the perfluorohexyl groups contribute to its stability and lipophilicity. These properties enable the compound to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

  • Trifluoroacetyl vs.
  • Perfluorohexyl vs. Trifluoromethyl : Perfluorohexyl chains impart greater hydrophobicity and thermal resistance than trifluoromethyl groups, but may reduce solubility in polar solvents .
  • Benzoyl Substitution : The benzoyl group introduces steric hindrance and π-π interactions, which could limit applications in high-mobility electrolytes but enhance utility in polymer matrices .

Physicochemical Properties

Thermal Stability

  • Perfluorohexyl Derivatives : Compounds like 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole exhibit exceptional thermal stability due to strong C–F bonds and rigid perfluoroalkyl chains. This property is critical for high-temperature applications .
  • Trifluoromethyl Derivatives : MBTFMP, with shorter trifluoromethyl groups, shows moderate thermal stability but better compatibility with organic electrolytes, as demonstrated in lithium-ion battery studies .

Solubility and Lipophilicity

  • The extended perfluorohexyl chains in this compound likely render it insoluble in water but highly soluble in fluorinated solvents (e.g., FC-72). In contrast, MBTFMP’s shorter chains improve solubility in carbonate-based electrolytes .

Biological Activity

1-Trifluoroacetyl-3,5-bis(perfluorohexyl)pyrazole is a fluorinated compound that has garnered attention in recent years for its potential biological activities, particularly in antimicrobial applications. This article compiles existing research findings on its biological activity, highlighting its mechanisms of action, synthesis, and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with trifluoroacetyl and perfluorohexyl groups. Its chemical formula is C13H8F9N2OC_{13}H_{8}F_{9}N_{2}O . The presence of fluorinated groups enhances the lipophilicity and stability of the compound, which can influence its biological interactions.

PropertyValue
Molecular Weight368.19 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P (octanol-water partition coefficient)High (indicates lipophilicity)

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .

The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit biofilm formation. The trifluoroacetyl group is believed to enhance interaction with bacterial enzymes, leading to increased permeability of the bacterial cell wall .

Case Studies

  • Study on MRSA : In a controlled study, this compound demonstrated potent activity against MRSA biofilms with an MBEC (minimum biofilm eradication concentration) of 1 µg/mL. This indicates its potential as a therapeutic agent in treating resistant infections .
  • E. faecalis Inhibition : The compound also showed efficacy against Enterococcus faecalis with similar MIC values, suggesting broad-spectrum antimicrobial properties .

Table 2: Summary of Biological Activity Findings

Bacterial StrainMIC (µg/mL)MBEC (µg/mL)
Methicillin-resistant S. aureus0.51
Enterococcus faecalis14

Synthetic Routes

The synthesis of this compound typically involves the reaction of hydrazine derivatives with trifluoroacetyl compounds under controlled conditions to yield the final product .

Research Applications

This compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antibiotics.
  • Material Science : Utilized in creating fluorinated polymers with enhanced properties.

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses across laboratories?

  • Methodological Answer : Standardize reaction conditions (e.g., anhydrous EtOH, 313 K stirring) and document solvent batch variability. Share raw spectral data via repositories (e.g., Zenodo) and validate via round-robin testing with independent labs .**

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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